molecular formula C18H20N2O3S B5917722 N-phenyl-3-(1-piperidinylsulfonyl)benzamide

N-phenyl-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5917722
M. Wt: 344.4 g/mol
InChI Key: PRQMAHOKDFXZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-(1-piperidinylsulfonyl)benzamide, also known as PSB-0739, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in various fields, including cancer research, immunology, and neuroscience.

Mechanism of Action

The mechanism of action of N-phenyl-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of specific enzymes, including the proteasome and the deubiquitinating enzyme USP14. By inhibiting these enzymes, N-phenyl-3-(1-piperidinylsulfonyl)benzamide can disrupt the normal cellular processes that contribute to cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-phenyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have significant biochemical and physiological effects in various experimental models. Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation in autoimmune diseases, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-phenyl-3-(1-piperidinylsulfonyl)benzamide is its specificity for certain enzymes, which allows for targeted inhibition without affecting other cellular processes. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain experimental models.

Future Directions

There are several potential future directions for research on N-phenyl-3-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of more potent analogs of this compound, which could improve its efficacy in experimental models. Additionally, further studies are needed to explore the potential applications of N-phenyl-3-(1-piperidinylsulfonyl)benzamide in other areas of research, such as neuroscience and infectious diseases.

Scientific Research Applications

N-phenyl-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, N-phenyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have potential applications in immunology, particularly in the treatment of autoimmune diseases.

properties

IUPAC Name

N-phenyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-16-9-3-1-4-10-16)15-8-7-11-17(14-15)24(22,23)20-12-5-2-6-13-20/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQMAHOKDFXZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-3-(1-piperidinylsulfonyl)benzamide

Synthesis routes and methods

Procedure details

The entitled compound was produced according to the method of Example 73 but using 3-(piperidin-1-ylsulfonyl)benzoic acid and aniline as the starting materials.
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